7-Butoxy-2-nitro-1-benzofuran
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Overview
Description
7-Butoxy-2-nitrobenzofuran is a chemical compound belonging to the benzofuran family, characterized by a benzene ring fused to a furan ring. The compound is notable for its nitro group at the 2-position and a butoxy group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Butoxy-2-nitrobenzofuran typically involves the following steps:
Nitration of Benzofuran: The nitration of benzofuran can be achieved using a mixture of nitric acid and acetic acid, leading to the formation of 2-nitrobenzofuran.
Industrial Production Methods
Industrial production methods for 7-Butoxy-2-nitrobenzofuran may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Butoxy-2-nitrobenzofuran undergoes various chemical reactions, including:
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Butyl alcohol and potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate.
Major Products Formed
Reduction: 7-Butoxy-2-aminobenzofuran.
Substitution: Various substituted benzofuran derivatives.
Oxidation: Oxidized benzofuran derivatives.
Scientific Research Applications
7-Butoxy-2-nitrobenzofuran has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a lead compound in drug discovery, particularly for its antimicrobial and anticancer properties.
Biological Research: It is used in biological studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 7-Butoxy-2-nitrobenzofuran involves its interaction with specific molecular targets and pathways:
Nitro Group Reduction: The reduction of the nitro group to an amino group can lead to the formation of reactive intermediates that interact with cellular components.
Butoxy Group Interaction: The butoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Pathway Modulation: The compound can modulate various biological pathways, including those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzofuran: Lacks the butoxy group, making it less lipophilic and potentially less bioactive.
7-Methoxy-2-nitrobenzofuran: Contains a methoxy group instead of a butoxy group, which may alter its biological activity and chemical properties.
7-Ethoxy-2-nitrobenzofuran: Similar to 7-Butoxy-2-nitrobenzofuran but with an ethoxy group, which may affect its reactivity and applications.
Uniqueness
7-Butoxy-2-nitrobenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butoxy group enhances its lipophilicity, potentially increasing its bioavailability and interaction with lipid membranes .
Properties
CAS No. |
56897-26-8 |
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Molecular Formula |
C12H13NO4 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
7-butoxy-2-nitro-1-benzofuran |
InChI |
InChI=1S/C12H13NO4/c1-2-3-7-16-10-6-4-5-9-8-11(13(14)15)17-12(9)10/h4-6,8H,2-3,7H2,1H3 |
InChI Key |
QJPRDKDICUJINV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC2=C1OC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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